molecular formula C14H20N2O2 B4513727 N-[4-(4-morpholinyl)benzyl]propanamide

N-[4-(4-morpholinyl)benzyl]propanamide

Cat. No.: B4513727
M. Wt: 248.32 g/mol
InChI Key: KALPKBSQQTWYOS-UHFFFAOYSA-N
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Description

N-[4-(4-Morpholinyl)benzyl]propanamide is a synthetic propanamide derivative featuring a benzyl group substituted at the para position with a morpholine ring.

Properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-14(17)15-11-12-3-5-13(6-4-12)16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALPKBSQQTWYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the benzyl or propanamide groups, affecting solubility, melting points, and purity (Table 1).

Table 1: Physicochemical Properties of Selected Propanamide Derivatives
Compound ID/Name Substituent(s) Melting Point (°C) Purity (%) Yield (%) Molecular Formula
Target Compound 4-(4-Morpholinyl)benzyl Not reported C₁₅H₂₁N₂O₂
Compound 17 4-(Trifluoromethoxy)benzyloxy 104.1–104.8 >99.99 84 C₂₄H₂₂F₃N₂O₄
Compound 37 2-(Trifluoromethyl)benzyloxy Not reported >99.99 86 C₂₅H₂₄F₃N₂O₃
N-[2-(4-Morpholinyl)ethyl]propanamide Morpholinyl on ethyl chain Not reported C₉H₁₈N₂O₂
Compound 21b 4-Fluorobenzyl + sulfonyl group Not reported C₁₆H₁₄Cl₂FNO₂S
N-(4-Hydroxyphenyl)propanamide 4-Hydroxyphenyl Not reported C₉H₁₁NO₂

Key Observations :

  • Morpholine vs. This may improve solubility in polar solvents .
  • Purity and Yield : Analogs with trifluoromethyl or benzyloxy substituents (e.g., Compounds 17–21 ) exhibit high purity (>97%) and yields (79–84%), suggesting robust synthetic routes for such derivatives.
Table 2: In Vivo Anticonvulsant Activity of Selected Analogs (Mouse Models)
Compound ID ED₅₀ (MES Test, mg/kg) Neurotoxicity (TD₅₀, mg/kg) Protective Index (TD₅₀/ED₅₀)
37 28.4 165.2 5.8
38 19.7 142.3 7.2
39 34.6 189.5 5.5

Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substituted morpholinyl groups (as in the target compound) may improve target binding compared to ortho- or meta-substituted analogs (e.g., Compound 36 ).
  • Electron-Withdrawing Groups : Trifluoromethyl or sulfonyl groups (e.g., Compound 21b ) increase metabolic stability but may reduce solubility.
  • Aromatic vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-morpholinyl)benzyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-morpholinyl)benzyl]propanamide

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